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Compound of Interest

Compound Name:
2-Bromo-4-methylphenyl

diphenylacetate

Cat. No.: B322395

Get Quote

Executive Summary & Compound Profile
2-Bromo-4-methylphenyl diphenylacetate is a specialized ester intermediate used primarily

in the regioselective synthesis of sterically hindered phenols and as a scaffold in medicinal

chemistry.[1] It combines a reactive aryl bromide motif (suitable for Suzuki/Buchwald couplings)

with a diphenylacetate group, which serves either as a robust protecting group or a substrate

for the Fries Rearrangement to generate ortho-diphenylmethyl phenols.[1]
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Property Data

CAS Number 433307-51-8

IUPAC Name (2-Bromo-4-methylphenyl) 2,2-diphenylacetate

Molecular Formula

Molecular Weight 381.27 g/mol

Physical State White to off-white crystalline solid

Solubility
Soluble in DCM, CHCl

, THF, Ethyl Acetate; Insoluble in water

Comparative Analysis: Performance & Application
In drug development, this compound is often evaluated against alternative methods for

introducing bulky lipophilic groups onto a phenolic core. The table below compares the Ester-

Fries Route (using this compound) versus the Direct Friedel-Crafts Alkylation route.

Comparison: Regiocontrol in Bulky Phenol Synthesis
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Feature

Method A: Ester-Fries Route

(Using 2-Bromo-4-
methylphenyl
diphenylacetate)

Method B: Direct Alkylation

(Phenol + Diphenylmethyl
chloride)

Regioselectivity

High (Ortho-Selective).[1] The

ester tether directs the

diphenylmethyl group to the

ortho position via an

intramolecular mechanism.[1]

Low to Moderate. Often yields

mixtures of ortho- and para-

alkylated products, plus poly-

alkylation.[1]

Reaction Conditions

Lewis Acid (e.g., AlCl

, TiCl

) or Photo-Fries.[1]

Strong Acid / High Heat.[1]

Atom Economy
High (Rearrangement is 100%

atom economical).[1]
Moderate (HCl byproduct).[1]

Purification

Product is often crystalline;

distinct polarity change from

starting material.[1]

Difficult separation of isomers

(o- vs p-).

Orthogonal Reactivity

The Bromine atom remains

intact, allowing subsequent

cross-coupling.

Acidic conditions may cause

de-bromination or migration.[1]

Decision Framework
Choose 2-Bromo-4-methylphenyl diphenylacetate if: You require precise ortho-

functionalization of the phenol or need to retain the bromine handle for a subsequent Suzuki

coupling step.[1]

Choose Direct Alkylation if: Regiochemistry is not critical, or if the para position is already

blocked by a non-labile group.
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Protocol A: Synthesis of 2-Bromo-4-methylphenyl
Diphenylacetate
This protocol utilizes the Schotten-Baumann conditions, optimized for high yield and purity

without chromatography.[1]

Reagents:

2-Bromo-4-methylphenol (1.0 eq)[1][2][3]

Diphenylacetyl chloride (1.1 eq)[1]

Triethylamine (1.2 eq)[1]

Dichloromethane (DCM) (anhydrous)[1]

DMAP (0.05 eq, catalyst)

Step-by-Step Methodology:

Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (

). Add 2-Bromo-4-methylphenol (10 mmol) and dry DCM (50 mL).

Base Addition: Cool the solution to 0°C. Add Triethylamine (12 mmol) and DMAP (0.5 mmol).

Stir for 10 minutes.

Acylation: Dropwise add a solution of Diphenylacetyl chloride (11 mmol) in DCM (10 mL)

over 20 minutes. The mixture may become cloudy (Et

N[1]·HCl salts).

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by

TLC (Hexane:EtOAc 9:1).[1] The phenol spot (

) should disappear, replaced by the less polar ester (

).
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Workup: Quench with saturated NH

Cl (30 mL). Separate layers. Wash the organic layer with 1M HCl (2 x 30 mL) to remove
excess amine, then saturated NaHCO

(30 mL) and brine.

Isolation: Dry over anhydrous Na

SO

, filter, and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Hexane (1:3) to yield white needles.[1]

Protocol B: Characterization Data (Diagnostic)[1][3]
H NMR (400 MHz, CDCl

):

7.30–7.45 (m, 10H, Diphenyl aromatic protons).

7.35 (d, J=2.0 Hz, 1H, H-3 on phenol ring, ortho to Br).

7.05 (dd, J=8.2, 2.0 Hz, 1H, H-5 on phenol ring).

6.95 (d, J=8.2 Hz, 1H, H-6 on phenol ring).[1]

5.25 (s, 1H, CH-Ph

, characteristic methine singlet).

2.32 (s, 3H, Ar-CH

).[1]

C NMR (100 MHz, CDCl

):

Carbonyl:
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170.5 (C=O).[1]

Methine:

57.2 (CH-Ph

).[1]

Aromatic: Signals at ~150 (C-O), ~115 (C-Br), ~20.5 (CH

).[1]

IR (ATR):

1745 cm

(Strong, Ester C=O stretch).[1]

1120 cm

(C-O stretch).[1]

Mechanistic Visualization
The following diagram illustrates the synthesis of the ester and its subsequent divergence into

two distinct pathways: the Fries Rearrangement (Path A) versus Suzuki Coupling (Path B).

2-Bromo-4-methylphenol
2-Bromo-4-methylphenyl

diphenylacetate
(Target Ester)

 Esterification

+ Diphenylacetyl Chloride
(Et3N, DCM)

2-(Diphenylmethyl)-6-bromo-
4-methylphenol

(Ortho-C-Alkylated)
 Path A: Fries Rearrangement

Biaryl Ester
Derivative

 Path B: Cross-Coupling

Lewis Acid
(AlCl3 or TiCl4)

Pd(PPh3)4, Ar-B(OH)2
(Suzuki Coupling)
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Click to download full resolution via product page

Caption: Divergent synthetic utility of 2-Bromo-4-methylphenyl diphenylacetate. Path A

yields sterically hindered phenols; Path B utilizes the bromine handle for scaffold extension.[1]

Troubleshooting & Critical Parameters
Stability & Storage[1]

Hydrolysis Risk: While diphenylacetates are more stable than simple acetates, they are

susceptible to base-catalyzed hydrolysis.[1] Store under inert atmosphere if possible, though

solid samples are stable in air at room temperature for months.

Light Sensitivity: The C-Br bond can be photolabile.[1] Store in amber vials to prevent

gradual discoloration (debromination).

Common Synthetic Pitfalls[1]
Incomplete Conversion: Steric hindrance from the ortho-bromo group can slow down

esterification.[1]

Solution: Use DMAP as a nucleophilic catalyst; do not rely solely on Pyridine/Et

N.[1]

Product Oiling: The product may initially isolate as a viscous oil.[1]

Solution: Triturate with cold Hexane or Pentane to induce crystallization.[1] The diphenyl

group facilitates

-stacking in the solid state.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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3. 2-Bromo-4'-methylacetophenone | C9H9BrO | CID 69272 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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